molecular formula C16H30O2 B14458370 Ethyl 4-heptylcyclohexane-1-carboxylate CAS No. 74225-19-7

Ethyl 4-heptylcyclohexane-1-carboxylate

Cat. No.: B14458370
CAS No.: 74225-19-7
M. Wt: 254.41 g/mol
InChI Key: AFDFFIXKBVDEIO-UHFFFAOYSA-N
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Description

Ethyl 4-heptylcyclohexane-1-carboxylate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound consists of a cyclohexane ring substituted with an ethyl ester group at the first carbon and a heptyl group at the fourth carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-heptylcyclohexane-1-carboxylate can be synthesized through esterification reactions. One common method involves the reaction of 4-heptylcyclohexane-1-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-heptylcyclohexane-1-carboxylate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and ethanol in the presence of water and an acid or base catalyst.

    Reduction: Reduction of the ester can yield the corresponding alcohol.

    Transesterification: The ester can react with another alcohol to form a different ester and ethanol.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the transesterification reaction.

Major Products Formed

    Hydrolysis: 4-heptylcyclohexane-1-carboxylic acid and ethanol.

    Reduction: 4-heptylcyclohexane-1-methanol.

    Transesterification: A different ester and ethanol, depending on the alcohol used.

Scientific Research Applications

Ethyl 4-heptylcyclohexane-1-carboxylate has various applications in scientific research:

    Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 4-heptylcyclohexane-1-carboxylate primarily involves its hydrolysis to release the active carboxylic acid and ethanol. The ester linkage is susceptible to enzymatic hydrolysis by esterases, which are enzymes that catalyze the cleavage of ester bonds. The released carboxylic acid can then interact with various molecular targets and pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Ethyl 4-heptylcyclohexane-1-carboxylate can be compared to other esters with similar structures:

    Ethyl cyclohexane-1-carboxylate: Lacks the heptyl group, making it less hydrophobic.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl group, affecting its reactivity and solubility.

    Butyl 4-heptylcyclohexane-1-carboxylate: Contains a butyl ester group, which may influence its odor and physical properties.

The uniqueness of this compound lies in its specific combination of the ethyl ester group and the heptyl substituent, which can impact its chemical behavior and applications.

Properties

CAS No.

74225-19-7

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

ethyl 4-heptylcyclohexane-1-carboxylate

InChI

InChI=1S/C16H30O2/c1-3-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18-4-2/h14-15H,3-13H2,1-2H3

InChI Key

AFDFFIXKBVDEIO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1CCC(CC1)C(=O)OCC

Origin of Product

United States

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